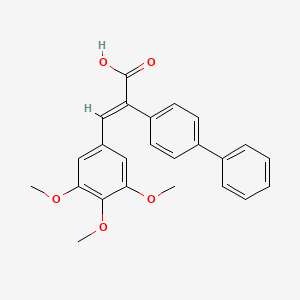
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of two aromatic rings connected by a three-carbon bridge, with methoxy groups attached to one of the aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding saturated acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents such as sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: Another stilbenoid with similar biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Oxyresveratrol: A hydroxylated derivative with potent antioxidant properties.
Uniqueness
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is unique due to the presence of methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its stability and bioavailability compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H22O5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(E)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13+ |
InChI-Schlüssel |
BGBZINXZBCPRCI-DEDYPNTBSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
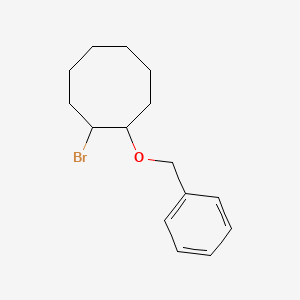


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
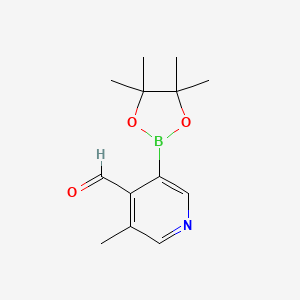
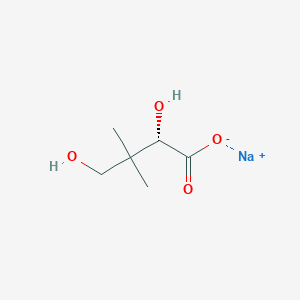
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
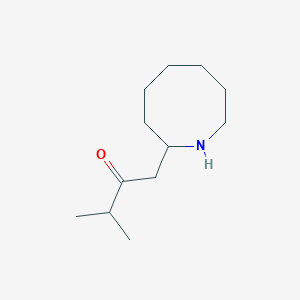
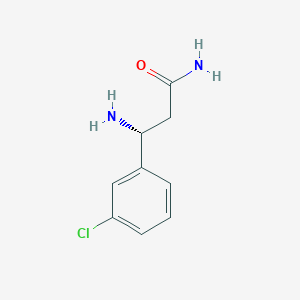
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
